
Nicotine sulphate
Overview
Description
Nicotine sulphate is a chemical compound derived from nicotine, an alkaloid found predominantly in tobacco plants. It is widely used as an insecticide due to its toxic properties. This compound is a clear, colorless aqueous solution that is highly toxic by inhalation and can be absorbed through the skin .
Mechanism of Action
- Nicotine affects several pathways:
Target of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Nicotine sulphate plays a significant role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are found in both the central and peripheral nervous systems and are involved in neurotransmission. This compound acts as an agonist at most nAChRs, except at the nAChRα9 and nAChRα10 subunits, where it acts as an antagonist . This interaction leads to the activation of various signaling pathways, including those involving calcium ions and other cations . Additionally, this compound can inhibit or activate enzymes such as cytochrome P450, which is involved in its metabolism .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by binding to nAChRs on the cell surface, leading to the release of neurotransmitters such as dopamine, acetylcholine, serotonin, and norepinephrine . This binding can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis . It also impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nAChRs. This binding leads to the opening of ion channels and the influx of cations such as calcium and sodium . The activation of these receptors triggers a cascade of intracellular signaling events, including the activation of protein kinases and the modulation of gene expression . This compound can also inhibit or activate specific enzymes, such as cytochrome P450, which plays a role in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can persist even after the removal of this compound, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a stimulant, enhancing cognitive function and alertness . At high doses, it can be toxic and lead to adverse effects such as increased heart rate, hypertension, and even death . Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at low doses, while toxic effects are seen at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by enzymes such as cytochrome P450, glucuronosyltransferase, and flavin-containing monooxygenase . The primary metabolic pathway involves the conversion of this compound to cotinine, which is then further metabolized and excreted . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific tissues, such as the brain, where it exerts its effects on nAChRs . The distribution of this compound within the body can influence its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound can localize to specific cellular compartments, such as the endoplasmic reticulum and the plasma membrane . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nicotine sulphate involves the extraction of nicotine from tobacco leaves. The process typically includes the following steps:
Pulverization: Tobacco leaves are cut into threads or pulverized.
Water Logging Displacement: The pulverized tobacco is soaked in water with an alkali, such as calcium hydroxide, to displace nicotine into the water.
Distillation and Cooling: The mixture is distilled to extract nicotine, which is then cooled to obtain a nicotine-containing liquid.
Extraction and Separation: Solvent oil is added to the nicotine-containing liquid to extract nicotine.
Industrial Production Methods: In industrial settings, the production of high-purity this compound involves:
Crushing and Alkalization: Cigarette preparation leftovers are crushed and alkalized.
Solvent Extraction: Nicotine is extracted using a solvent.
Sulphuric Acid Extraction: The nicotine extract is treated with sulphuric acid to form this compound.
Concentration and Purification: The this compound is concentrated and purified through back extraction and rectification to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Nicotine sulphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can react exothermically with this compound.
Reducing Agents: Strong reducing agents can also react exothermically with this compound.
Major Products:
Oxides of Nitrogen and Carbon Monoxide: These are produced during the oxidation of this compound.
Scientific Research Applications
Nicotine sulphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Industry: It is used as an insecticide in agricultural practices.
Comparison with Similar Compounds
Nicotine: The primary alkaloid in tobacco, used in nicotine replacement therapy.
Nicotine Hydrochloride: Another salt form of nicotine, used in various pharmaceutical applications.
Nicotine Benzoate: A nicotine salt used in e-cigarettes.
Uniqueness of Nicotine Sulphate: this compound is unique due to its high toxicity and effectiveness as an insecticide. It is also distinct in its preparation methods and its specific interactions with nicotinic acetylcholine receptors.
Properties
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14N2.H2O4S/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-5(2,3)4/h2*2,4,6,8,10H,3,5,7H2,1H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECQULMJVNSKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
COLOURLESS CRYSTALS. | |
| Record name | NICOTINE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water and alcohol, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: good | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |
| Record name | NICOTINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |
| Record name | NICOTINE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.15 AT 20 °C (SOLID), Relative density (water = 1): 1.15 | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |
| Record name | NICOTINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Manual Two. Washington, DC: U.S. Government Printing Office, Oct., 1978. | |
| Record name | NICOTINE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 14.5 | |
| Record name | NICOTINE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Nicotine has been shown to reduce both tone and muscular activity in the human colon by releasing nitric oxide (NO) from nerves. To our knowledge, however, the effect of nicotine on mouse colon has not been elucidated, and the response in tissue from ulcerative colitis (UC) has not been investigated. We examined nicotine-induced responses in colon from control mice and mice with dextran sodium sulfate (DSS)-induced UC. In controls, bath application of nicotine caused a transient relaxation in longitudinal preparations from the transverse and distal colons but not from the rectum. The response was observed in the presence of bethanechol, abolished by treatment with tetrodotoxin and hexamethonium, and mediated partially (>50%) by the NO pathway. In longitudinal preparations of the distal colon from DSS-treated mice, spontaneous contractions decreased markedly, and nicotine caused contraction without relaxation in half of the preparations tested. Nicotine-induced relaxation in the presence of bethanechol was significantly decreased in the DSS-treated distal colon without changing bethanechol-induced contractions. These data suggest that 1) responses to nicotine differ dependent on colon regions, 2) DSS treatment predominantly caused nicotine-sensitive neurogenic changes in distal colon, and 3) DSS treatment may reverse the direction of nicotine-evoked responses in the colon, in mice., Intravenous administration of nicotine sulfate caused a dose-dependent reduction in the lower esophageal sphincter pressure in anesthetized opossums. The maximal reduction in pressure of 85.0 +/- 2.6% was observed with a dose of 50 ug per kg. The effect of 50 ug per kg was not antagonized by bilateral cervical vagotomy, atropine, propranolol or by catecholamine depletion with reserpine. The sphincter relaxation produced by 50 mug per kg of nicotine was antagonized during tachyphylaxis produced by a larger dose (4 mg per kg) of nicotine. Nicotine tachyphylaxis also blocked the vagal-stimulated relaxation of the sphincter. It is suggested that the main action of nicotine on the sphincter in intact animals is caused by its effect on the noncholinergic, nonadrenergic inhibitory neurons which lie in the vagal pathway to the lower esophageal sphincter. | |
| Details | PMID:1150020, Rattan S, Goyal RK; Gastroenterology 69 (1): 154-9 (1975) | |
| Record name | NICOTINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, White crystals | |
CAS No. |
65-30-5 | |
| Record name | NICOTINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0520 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes on heating | |
| Details | NIOSH; International Chemical Safety Cards. Nicotine Sulfate. CAS NO 65-30-5. ICSC No 0520. September 4, 1997. Washington, DC: Center Disease Control, NIOSH. Available from, as of Jul 29, 2009: https://www.cdc.gov/niosh/ipcs/nicstart.html | |
| Record name | NICOTINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nicotine sulphate exert its effects?
A1: this compound, similar to nicotine, primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs) [, , , ]. These receptors are found throughout the nervous system, leading to a range of physiological effects upon activation.
Q2: What are the downstream effects of this compound interacting with nAChRs?
A2: Activation of nAChRs by this compound can lead to the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, serotonin, and glutamate [, , ]. This release can impact various physiological processes, influencing mood, cognition, appetite, and reward pathways [, , ].
Q3: Are there differences in the effects of this compound and nicotine alkaloid?
A3: While both this compound and nicotine alkaloid target nAChRs, research suggests potential differences in their potency and toxicity. Some studies indicate nicotine alkaloid might be more toxic than this compound when administered orally to chickens [] or applied to specific aphid species [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula (C10H14N2)2·H2SO4. Its molecular weight is 422.53 g/mol.
Q5: Is there information available about the spectroscopic data of this compound?
A5: While the provided research papers don't delve into specific spectroscopic data, detailed information about this compound's spectroscopic properties can be found in chemical databases like NIST, PubChem, or ChemSpider.
Q6: How does this compound behave in the presence of tannins?
A6: this compound can interfere with the inhibitory effects of tannins on certain plant viruses. For instance, adding this compound to a mixture of tobacco mosaic virus-infected tobacco leaves and raspberry leaves (containing tannins) increased the infectivity of the extract []. This is thought to be due to this compound binding to tannins, preventing their interaction with the virus and allowing for easier transmission.
Q7: What are the primary applications of this compound?
A8: Historically, this compound has been widely used as an insecticide, particularly for controlling aphids and other agricultural pests [, , , , , , , , ]. Its use as an insecticide has decreased with the introduction of synthetic pesticides, but some applications remain, particularly in organic farming.
Q8: Are there alternative compounds to this compound for pest control?
A9: Yes, various synthetic insecticides, including diazinon, malathion, carbaryl, and pyrethroids, have been developed and used as alternatives to this compound [, , ]. These alternatives often offer different levels of effectiveness, toxicity, and environmental impact.
Q9: How stable is this compound under various environmental conditions?
A10: The stability of this compound can be influenced by factors such as temperature, pH, light exposure, and the presence of other chemicals [, , , ]. While specific data isn't available in the provided research, understanding these factors is crucial for its formulation and storage.
Q10: Are there specific formulation strategies to enhance its stability or efficacy?
A11: Combining this compound with specific adjuvants or carriers can improve its efficacy and stability []. For instance, adding lime or chalk to tobacco dust containing this compound can enhance its insecticidal properties [, ].
Q11: What are the known toxicological effects of this compound?
A12: this compound is toxic to both insects and mammals, including humans. Exposure can occur through inhalation, ingestion, or skin contact [, , , ]. Its toxicological effects stem from its action on nAChRs, leading to a range of symptoms depending on the dose and route of exposure.
Q12: Has resistance to this compound been observed in insect populations?
A13: Yes, the development of resistance to this compound has been observed in some insect populations, particularly those continuously exposed to the insecticide [, , ]. This highlights the ongoing need for alternative control methods and integrated pest management strategies.
Q13: What are the environmental implications of using this compound?
A14: this compound is toxic to a range of organisms, not just target pests. It can negatively impact beneficial insects, such as pollinators, and potentially contaminate water sources [, ]. Its use requires careful consideration of potential environmental impacts and mitigation strategies.
Q14: What are some of the research areas related to this compound?
A14: Research on this compound spans various disciplines, including:
- Entomology: Exploring its efficacy against specific insect pests, resistance mechanisms, and impact on beneficial insects [, , , ].
- Toxicology: Investigating its toxicological effects on various organisms, including humans, and assessing potential risks associated with exposure [, , , ].
- Pharmacology: Studying its interactions with nAChRs, downstream effects, and potential therapeutic applications [, , , ].
- Environmental Science: Evaluating its environmental fate, persistence, and impact on ecosystems [, ].
Q15: What are some future research directions for this compound?
A15: Future research can focus on:
- Developing safer and more targeted formulations to minimize environmental impact while maintaining efficacy [, ].
- Investigating its potential therapeutic applications for neurological disorders, leveraging its interactions with nAChRs [, ].
- Understanding resistance mechanisms in detail to develop strategies for overcoming or managing resistance [, , , ].
- Exploring alternative compounds or strategies for pest control, considering the limitations and potential risks associated with this compound [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


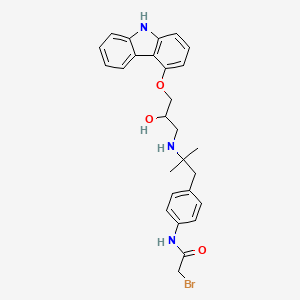

![13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one](/img/structure/B1206973.png)
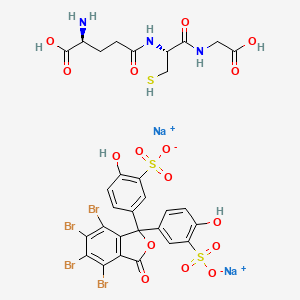
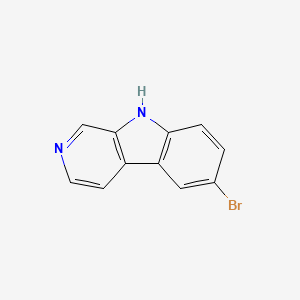

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
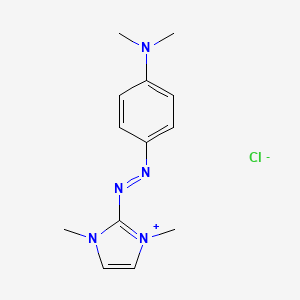

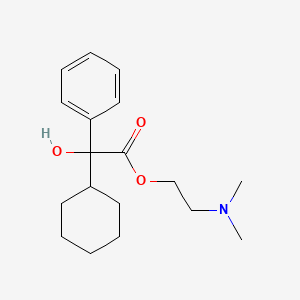

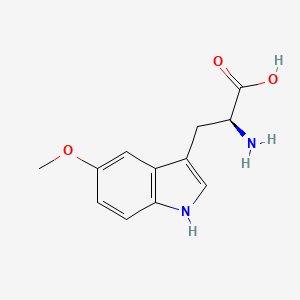
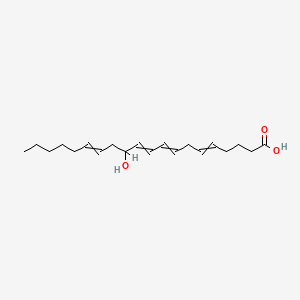
![7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1206992.png)
